molecular formula C14H20N3O3.C8H5O7S<br>C22H25N3O10S B12801153 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium CAS No. 83749-57-9

3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium

Cat. No.: B12801153
CAS No.: 83749-57-9
M. Wt: 523.5 g/mol
InChI Key: RYZUQTIMJZVXNG-UHFFFAOYSA-M
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Description

3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium involves multiple steps, including the preparation of the individual components and their subsequent combination under specific reaction conditions. The synthetic routes typically involve the use of reagents such as sulfonating agents, diazonium salts, and morpholine derivatives. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties and its ability to act as a drug precursor. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium can be compared with other similar compounds, such as 3,5-dicarboxybenzenesulfonate and 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium. These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications that set it apart from its analogs.

Properties

CAS No.

83749-57-9

Molecular Formula

C14H20N3O3.C8H5O7S
C22H25N3O10S

Molecular Weight

523.5 g/mol

IUPAC Name

3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium

InChI

InChI=1S/C14H20N3O3.C8H6O7S/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h9-10H,3-8H2,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1

InChI Key

RYZUQTIMJZVXNG-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O

Origin of Product

United States

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